(S)-1-(Tert-butoxycarbonyl)azepane-4-carboxylic acid
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Overview
Description
(S)-1-(Tert-butoxycarbonyl)azepane-4-carboxylic acid: is a chemical compound that belongs to the class of organic compounds known as carboxylic acids. It features a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of an azepane ring, which is a seven-membered saturated heterocycle containing one nitrogen atom. This compound is often used in organic synthesis and pharmaceutical research due to its stability and reactivity.
Synthetic Routes and Reaction Conditions:
Protection of Amines: The Boc group can be added to amines using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide (NaOH) or 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Large-scale synthesis of this compound typically involves the use of automated peptide synthesizers and solid-phase synthesis techniques, which allow for efficient and reproducible production.
Chemical Reactions Analysis
(S)-1-(Tert-butoxycarbonyl)azepane-4-carboxylic acid: undergoes various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form a carboxylate anion.
Reduction: The azepane ring can be reduced to form a corresponding amine.
Substitution: The Boc group can be selectively removed using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Major Products Formed:
Oxidation: Azepane-4-carboxylate.
Reduction: Azepane-4-amine.
Substitution: Removal of the Boc group yields azepane-4-carboxylic acid.
Scientific Research Applications
This compound is widely used in scientific research due to its versatility and stability:
Chemistry: It serves as a protecting group in peptide synthesis and other organic synthesis processes.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is a precursor in the synthesis of various pharmaceuticals and bioactive molecules.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (S)-1-(Tert-butoxycarbonyl)azepane-4-carboxylic acid exerts its effects involves its role as a protecting group. The Boc group protects the amine functionality, preventing unwanted side reactions during synthesis. The removal of the Boc group under acidic conditions allows for the selective deprotection of the amine, enabling further chemical transformations.
Molecular Targets and Pathways:
Protecting Group: The Boc group is used to protect amines during synthesis.
Pathways: The compound is involved in synthetic pathways for peptide and amine synthesis.
Comparison with Similar Compounds
(S)-1-(tert-butoxycarbonyl)-2-azetidinemethanol
(S)-1-(tert-butoxycarbonyl)-3-pyrrolidinecarboxylic acid
Properties
IUPAC Name |
(4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-7-4-5-9(6-8-13)10(14)15/h9H,4-8H2,1-3H3,(H,14,15)/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZQHJTNUKFLYEA-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(CC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](CC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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